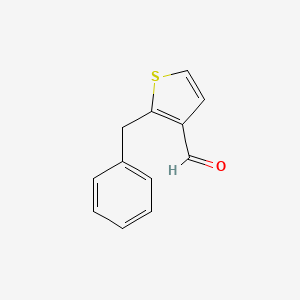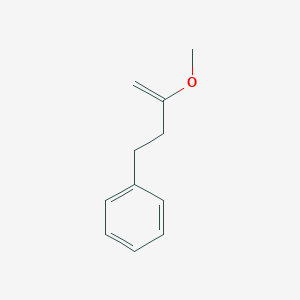![molecular formula C11H26O3Si2 B14283143 [Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 123893-50-5](/img/structure/B14283143.png)
[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(trimethylsiloxymethyl)oxetane is a specialized organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of two trimethylsiloxymethyl groups attached to the oxetane ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trimethylsiloxymethyl)oxetane typically involves the reaction of 3,3-bis(hydroxymethyl)oxetane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which subsequently cyclizes to form the desired oxetane compound .
Industrial Production Methods
Industrial production of 3,3-Bis(trimethylsiloxymethyl)oxetane follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(trimethylsiloxymethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The trimethylsiloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized oxetanes, which can be further utilized in polymerization and other synthetic applications .
Applications De Recherche Scientifique
3,3-Bis(trimethylsiloxymethyl)oxetane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of high-performance materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Bis(trimethylsiloxymethyl)oxetane involves its ability to undergo ring-opening polymerization. The strained oxetane ring is highly reactive and can be opened under acidic or basic conditions, leading to the formation of linear or branched polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(bromomethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 3,3-Dimethyloxetane
Uniqueness
Compared to similar compounds, 3,3-Bis(trimethylsiloxymethyl)oxetane offers distinct advantages due to the presence of trimethylsiloxymethyl groups. These groups enhance the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable tool in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
123893-50-5 |
|---|---|
Formule moléculaire |
C11H26O3Si2 |
Poids moléculaire |
262.49 g/mol |
Nom IUPAC |
trimethyl-[[3-(trimethylsilyloxymethyl)oxetan-3-yl]methoxy]silane |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)13-9-11(7-12-8-11)10-14-16(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
BZLOPFOKESGYHV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1(COC1)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



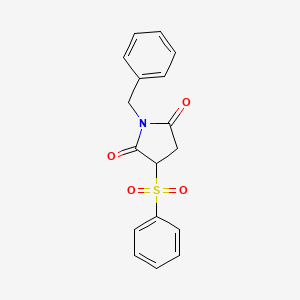
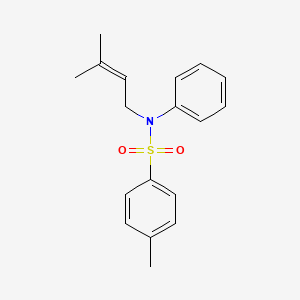
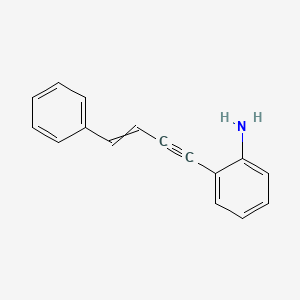

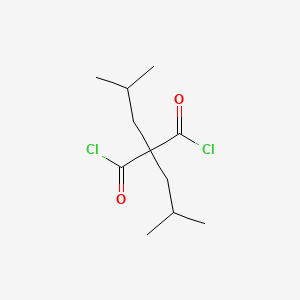

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

